Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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Overview
Description
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Uniqueness
Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern on the isoquinoline core. The presence of the methyl group and the carboxylate ester functional group imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxo-3,4-dihydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-13-6-5-8-7-9(12(15)16-2)3-4-10(8)11(13)14/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
OHJUFORFXOSEHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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